molecular formula C19H20N4O2 B11204688 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide

Cat. No.: B11204688
M. Wt: 336.4 g/mol
InChI Key: YMKQXJKSDWWHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ALLYL-1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a benzofuro[3,2-d]pyrimidine core, which is known for its diverse biological activities. The compound has garnered significant interest in the fields of medicinal chemistry and drug discovery due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including N-ALLYL-1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-4-PIPERIDINECARBOXAMIDE, typically involves the aza-Wittig reaction. This reaction utilizes iminophosphoranes and n-butyl isocyanate at temperatures ranging from 40 to 50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives in satisfactory yields .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of catalytic amounts of sodium ethoxide or potassium carbonate (K2CO3), are likely applicable. The scalability of the aza-Wittig reaction and subsequent steps would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: N-ALLYL-1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized using common oxidizing agents.
  • Reduction : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
  • Substitution : The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
  • Reduction : Lithium aluminum hydride (LiAlH4) in anhydrous ether.
  • Substitution : Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-ALLYL-1-(1

Mechanism of Action

The exact mechanism of action of N-ALLYL-1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-4-PIPERIDINECARBOXAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

Comparison with Similar Compounds

Similar Compounds:

  • Benzofuro[3,2-d]pyrimidine Derivatives : These compounds share the same core structure and exhibit similar biological activities.
  • Quinazoline Derivatives : Known for their anticancer properties, these compounds are structurally related and serve as bioisosteres.

Uniqueness: N-ALLYL-1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-4-PIPERIDINECARBOXAMIDE stands out due to its unique combination of the benzofuro[3,2-d]pyrimidine core with an allyl group and a piperidinecarboxamide moiety. This unique structure may contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-prop-2-enylpiperidine-4-carboxamide

InChI

InChI=1S/C19H20N4O2/c1-2-9-20-19(24)13-7-10-23(11-8-13)18-17-16(21-12-22-18)14-5-3-4-6-15(14)25-17/h2-6,12-13H,1,7-11H2,(H,20,24)

InChI Key

YMKQXJKSDWWHDT-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1CCN(CC1)C2=NC=NC3=C2OC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.